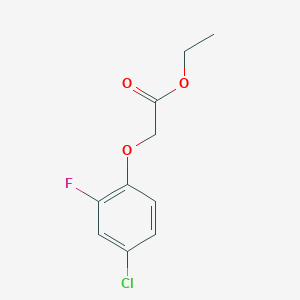

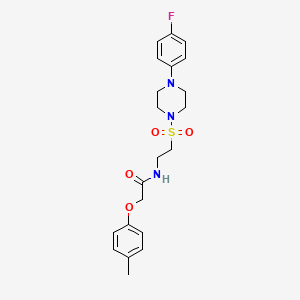

6-Methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

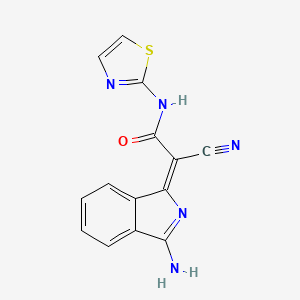

This compound is also known as Nifetepimine . It’s a dihydropyrimidone calcium channel blocker . The empirical formula is C14H15N3O5 and the molecular weight is 305.29 .

Molecular Structure Analysis

The molecular structure of this compound involves a dihydropyrimidine ring . The conformation of the dihydropyrimidine ring is unusual; it is planar instead of the usual boat-like conformation . The 3-nitrophenyl ring is orthogonal to the 3,4-DHPM ring .Physical And Chemical Properties Analysis

The compound is a white to beige powder . It’s soluble in DMSO at 10 mg/mL . The storage temperature is 2-8°C .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been synthesized using sodium hydrogen sulfate as a catalyst in a three-component reaction involving N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea. This process yields products in moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018).

- Another research shows its use as a key intermediate in the synthesis of novel 1,2,3,4-tetrahydropyrimidine-2-thione derivatives (Fadda, Bondock, Khalil, & Tawfik, 2013).

Antimicrobial and Anticancer Potential

- A study explored the synthesis of various derivatives of this compound and evaluated their antimicrobial and anticancer potential, demonstrating significant activity against Escherichia coli and colon cancer cell lines (Sharma et al., 2012).

- Synthesized derivatives were also found to exhibit potent antimicrobial and anticancer properties, specifically against HeLa Cervical cancer cell Line (Verma & Verma, 2022).

Antidiabetic and Antihypertensive Activity

- Novel dihydropyrimidine derivatives of the compound have been synthesized and evaluated for in vitro antidiabetic activity, showing promise in this area (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

- A separate study synthesized various derivatives for potential antihypertensive activity, indicating new insights into the structure-activity relationship (Rana, Kaur, & Kumar, 2004).

Conformational Analysis

- Molecular structure and conformational analysis of similar derivatives have been conducted using X-ray crystal structure analysis and quantum chemical calculations, providing insights into their structural and electronic properties (Memarian et al., 2013).

Synthesis of Novel Derivatives

- Innovative synthesis methods for novel derivatives of this compound have been explored, such as using ionic liquids as catalysts, highlighting the compound's versatility in synthesizing diverse biologically active molecules (Nikalje et al., 2017).

Anti-Ulcer Activity

- Some derivatives have been tested for anti-ulcer activity, with certain compounds showing notable efficacy compared to control groups, suggesting potential therapeutic applications (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

Mechanism of Action

properties

IUPAC Name |

6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-6-9(11(13)17)10(15-12(20)14-6)7-3-2-4-8(5-7)16(18)19/h2-5,10H,1H3,(H2,13,17)(H2,14,15,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHSPOAYLUUARP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2937660.png)

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2937662.png)

![N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2937669.png)

![Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate](/img/structure/B2937674.png)

![1-benzyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2937676.png)

![Ethyl 4-[(4-methoxyphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2937677.png)